

Technical Monograph: Spectroscopic Profile of 3-(4-Chlorophenyl)cyclobutanone[1]

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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)cyclobutanone

CAS No.: 152714-07-3

Cat. No.: B2907979

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Compound Identity & Significance

3-(4-Chlorophenyl)cyclobutanone is a strained cyclic ketone primarily utilized as a scaffold in the synthesis of bioactive molecules, including serotonin reuptake inhibitors (e.g., sibutramine analogs) and NK-1 receptor antagonists. Its structural rigidity, provided by the cyclobutane ring, makes it a valuable "molecular spacer" in medicinal chemistry.

Property	Detail
IUPAC Name	3-(4-Chlorophenyl)cyclobutan-1-one
CAS Number	152714-07-3
Molecular Formula	C ₁₀ H ₉ ClO
Molecular Weight	180.63 g/mol
Exact Mass	180.0342
Appearance	White to off-white crystalline solid or oil (purity dependent)

Synthesis Context for Impurity Profiling

Understanding the synthesis route is critical for interpreting the spectra, particularly for identifying solvent residuals or side-products.

- Primary Route: [2+2] Cycloaddition of 4-chlorostyrene with dichloroketene (generated in situ from trichloroacetyl chloride/Zn), followed by reductive dechlorination (Zn/HOAc).
- Common Impurities:
 - 2,2-Dichloro-**3-(4-chlorophenyl)cyclobutanone** (Incomplete reduction).
 - 4-Chlorostyrene (Starting material).[\[2\]](#)[\[3\]](#)
 - Cyclobutanols (Over-reduction).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **3-(4-chlorophenyl)cyclobutanone** is characterized by the symmetry of the para-substituted aromatic ring and the distinct splitting of the puckered cyclobutane ring.

H NMR Data (400 MHz, CDCl₃)

The cyclobutane ring protons appear as complex multiplets due to the ring puckering and cis/trans relationships with the aryl substituent.

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling Logic ()
7.30	Doublet (d)	2H	Ar-H (Ortho to Cl)	Hz (AA'BB' system)
7.18	Doublet (d)	2H	Ar-H (Meta to Cl)	Hz
3.58 – 3.68	Multiplet (m)	1H	H-3 (Benzylic)	Quintet-like; couples to H-2/H-4
3.42 – 3.52	Multiplet (m)	2H	H-2/H-4 (Trans)	Trans to aryl group; geminal coupling + vicinal
3.15 – 3.25	Multiplet (m)	2H	H-2/H-4 (Cis)	Cis to aryl group; geminal coupling + vicinal

Interpretation Note: The protons at positions 2 and 4 are chemically equivalent but magnetically non-equivalent, often appearing as two distinct multiplets (cis vs. trans relative to the phenyl ring) rather than a simple doublet.

C NMR Data (100 MHz, CDCl)

Shift (, ppm)	Carbon Type	Assignment	Diagnostic Note
208.1	C=O	Carbonyl (C-1)	Distinctly deshielded due to ring strain (vs. ~205 for cyclopentanone).
141.5	Cq	Ar-C (Ipsso to Ring)	
132.4	Cq	Ar-C (Ipsso to Cl)	
128.8	CH	Ar-C (Meta to Cl)	
128.2	CH	Ar-C (Ortho to Cl)	
54.5	CH	Ring C-2 / C-4	-carbons; typically equivalent.
29.8	CH	Ring C-3	Benzylic carbon.

Structural Correlation Diagram

The following diagram illustrates the connectivity and spatial relationships detectable via 2D NMR (COSY/NOESY).



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Figure 1: NMR Connectivity Map. Solid blue arrows indicate scalar coupling (COSY/HMBC); dotted red arrow indicates spatial proximity (NOESY).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ring strain effect on the carbonyl stretching frequency.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Diagnostic Value
1775 – 1785	Stretching (C=O)	C=O (Cyclobutanone)	Critical. Significantly higher than acyclic ketones (1715 cm ⁻¹) due to bond angle compression (<90°).
2920 – 2980	Stretching (C-H)	C-H (Aliphatic)	Cyclobutane methylene stretches.
1490, 1090	Stretching (Ar-C=C / Ar-Cl)	Ar-C=C / Ar-Cl	Characteristic 4-chlorophenyl fingerprint.
820 – 830	Bending (Ar-H oop)	Ar-H (oop)	Para-substitution pattern (strong band).

Mass Spectrometry (MS)

The mass spectrum is defined by the chlorine isotope signature and a characteristic retro-[2+2] cycloaddition fragmentation.

Key Ions (EI, 70 eV)

- Molecular Ion (M⁺)

180 (100%) and 182 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.

- Base Peak / Major Fragment:

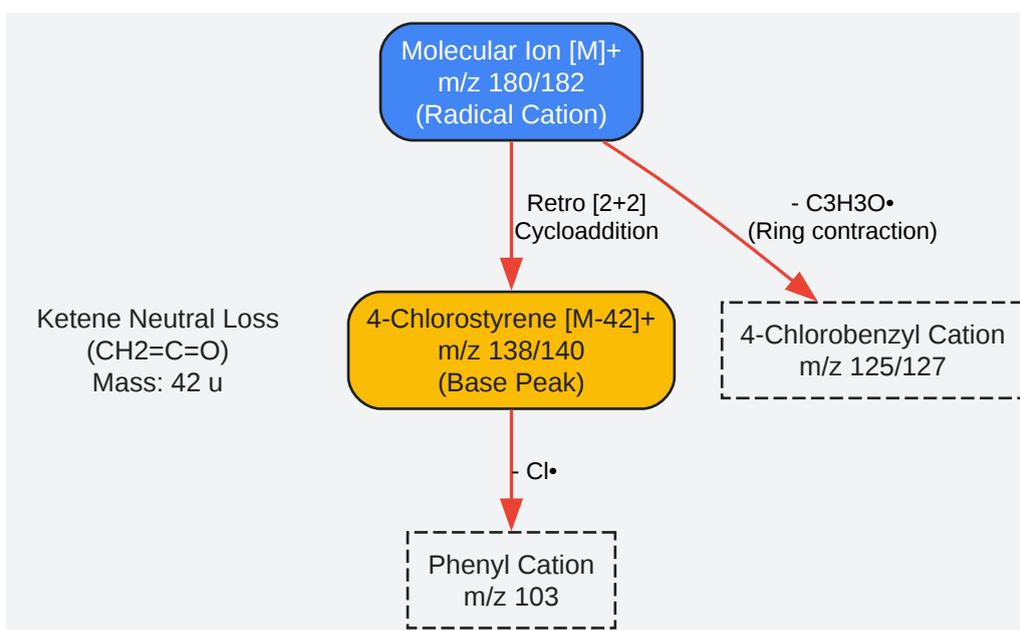
138 (Loss of Ketene).

- Secondary Fragment:

103 (Loss of Cl from styrene fragment).

Fragmentation Pathway

Cyclobutanones typically undergo a retro-[2+2] cleavage upon electron impact. For 3-substituted cyclobutanones, this yields the corresponding styrene and ketene.



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Figure 2: Primary Fragmentation Pathway (EI-MS). The retro-[2+2] cleavage is the dominant mechanism.

Experimental Protocol: Characterization Workflow

To validate a synthesized batch of **3-(4-chlorophenyl)cyclobutanone**, follow this tiered protocol:

- IR Screening (Neat/ATR):
 - Check for the sharp C=O peak at ~1780 cm

- Pass Criteria: Absence of broad OH peak (3400 cm⁻¹) which would indicate unreacted cyclobutanol intermediate.
- GC-MS Analysis:
 - Inject 1 μL (1 mg/mL in MeOH).
 - Verify single peak with M+ 180/182.
 - Pass Criteria: Purity >98% by AUC; M+ isotope pattern matches 3:1.
- ¹H NMR Confirmation:
 - Dissolve ~10 mg in 0.6 mL CDCl₃.
 - Verify the integral ratio of Aromatic (4H) : Ring (5H).
 - Pass Criteria: Clean baseline in the 5.0–6.5 ppm region (absence of olefinic protons from styrene impurity).

References

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Sources

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